4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile
Description
4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at the 2-position, a methyl group at the 3-position, and a cyclopentyl(hydroxy)methyl substituent at the 4-position of the aromatic ring. The cyclopentyl moiety contributes to lipophilicity, which may influence membrane permeability, while the hydroxyl group introduces polarity, balancing solubility .
Properties
Molecular Formula |
C15H16F3NO |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
4-[cyclopentyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H16F3NO/c1-9-12(14(20)10-4-2-3-5-10)7-6-11(8-19)13(9)15(16,17)18/h6-7,10,14,20H,2-5H2,1H3 |
InChI Key |
LZENAKDBBMWCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(Cyclopentyl(oxo)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile.
Reduction: Formation of 4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Branched Alkyl vs. Cyclopentyl Groups
- 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile (): Substituent: Branched 2-methylpropyl chain. Lipophilicity: Lower compared to the cyclopentyl analog due to reduced hydrocarbon content.
Target Compound :
Fluorophenyl vs. Cyclopentyl(hydroxy)methyl Groups
Amino-Pyrazole Substituents
- 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile (42a) (): Substituent: Amino-pyrazole ring. Hydrogen Bonding: The amino group enables hydrogen bonding, improving solubility and target engagement. Biological Activity: Reported as a GLUT1 inhibitor, highlighting the role of heterocyclic substituents in modulating transporter affinity .
Thiazolidinone-Containing Analogs
- 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (): Substituent: Thiazolidinone ring linked via phenoxy group. Activity: Thiazolidinones are associated with antidiabetic effects (e.g., PPARγ agonism), suggesting divergent therapeutic applications compared to the target compound .
Pharmaceutical Derivatives with Tertiary Amines
- (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (): Substituent: Dimethylamino and fluorophenyl groups. Pharmacokinetics: The tertiary amine enhances water solubility, contrasting with the target compound’s lipophilic cyclopentyl group. Use: Marketed as an active pharmaceutical ingredient (API), indicating clinical relevance .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
